Cisatracurium

Anesthesiology Neuromuscular Pharmacology Stereoisomerism

Cisatracurium besylate is the single, purified 1R-cis,1′R-cis stereoisomer of atracurium—not a racemic mixture. Its organ-independent Hofmann degradation (~77% clearance) ensures predictable recovery in hepatic/renal impairment, eliminating complex dose adjustments required for rocuronium or vecuronium. Unlike atracurium, it causes negligible histamine release, maintaining cardiovascular stability even at supratherapeutic doses—critical for cardiac surgery and reactive airway disease. As a high-purity reference standard, it is essential for HPLC method validation and isomer quantification in generic atracurium QC. Prioritize for critical care, cardiac surgery, and analytical development programs.

Molecular Formula C53H72N2O12+2
Molecular Weight 929.1 g/mol
CAS No. 96946-41-7
Cat. No. B1209417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisatracurium
CAS96946-41-7
Synonyms51W89
cisatracurium
cisatracurium besilate
cisatracurium besylate
Nimbex
Molecular FormulaC53H72N2O12+2
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C
InChIInChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1
InChIKeyYXSLJKQTIDHPOT-LJCJQEJUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cisatracurium Besylate (CAS 96946-41-7) for Scientific and Clinical Procurement: A Technical Primer


Cisatracurium besylate (CAS 96946-41-7), designated chemically as (1R,1′R,2R,2′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium) dibenzenesulfonate, is a single stereoisomer (the 1R-cis,1′R-cis isomer) of the neuromuscular blocking agent atracurium [1]. As a non-depolarizing, intermediate-acting benzylisoquinolinium compound, it functions as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors at the motor endplate [2]. Its primary clinical and research utility stems from its organ-independent elimination via Hofmann degradation, a pH- and temperature-dependent chemical process occurring in plasma and tissues, which accounts for approximately 77% of its total body clearance in humans with normal organ function [3].

Cisatracurium Procurement: Why Substituting with Generic Atracurium or Rocuronium Introduces Quantifiable Clinical and Operational Risk


Generic substitution within the benzylisoquinoline class is not a straightforward pharmacoequivalent exchange. While cisatracurium is derived from atracurium, it is a single, purified stereoisomer, not a racemic mixture. This fundamental difference in molecular identity drives significant, quantifiable differences in potency, safety, and pharmacokinetic predictability that directly impact clinical outcomes and operational resource utilization. Unlike the multi-isomer mixture of atracurium, cisatracurium's single-entity nature confers a consistent and well-defined safety profile regarding histamine release and cardiovascular stability, even at supratherapeutic doses [1]. Furthermore, while other agents like rocuronium offer a faster onset, they lack the critical safety net of organ-independent clearance, making cisatracurium the preferred agent for a defined, high-risk patient population where predictable recovery is non-negotiable [2].

Quantitative Differentiation of Cisatracurium (CAS 96946-41-7) vs. Key Comparator NMBAs: A Procurement Evidence Dossier


3.1 Potency and Receptor Targeting: Single-Isomer Precision vs. Racemic Mixtures

Cisatracurium is a single 1R-cis,1′R-cis stereoisomer, while atracurium is a mixture of 10 optical and geometric isomers [1]. This difference translates to a 3- to 4-fold greater potency for cisatracurium in producing neuromuscular block. The median effective dose to produce 95% twitch depression (ED95) is 0.05 mg/kg for cisatracurium versus 0.20 mg/kg for atracurium in humans under balanced anesthesia [2]. Compared to rocuronium, an aminosteroidal NMBA, cisatracurium is 4-5 times more potent, with ED50 values of 26.2 µg/kg and 111 µg/kg, respectively [3].

Anesthesiology Neuromuscular Pharmacology Stereoisomerism

3.2 Histamine Release and Hemodynamic Stability: A Clinically Relevant Safety Advantage

A critical differentiator for cisatracurium is its lack of clinically significant histamine release, even at supratherapeutic doses. In a direct comparative study in anesthetized cats, atracurium caused an increase in plasma histamine, whereas cisatracurium did not, even at a dose equivalent to 60 times its ED95 (62 ± 8 µg/kg) [1]. A clinical study in humans confirmed this: 0 of 20 patients receiving cisatracurium showed evidence of histamine release (e.g., cutaneous flushing), compared to 3 of 20 (15%) in the atracurium group [2]. This is reflected in superior hemodynamic stability post-intubation, with significantly lower increases in heart rate and mean arterial pressure observed in patients receiving cisatracurium compared to atracurium [3].

Anesthesiology Immunology Cardiovascular Safety

3.3 Predictable, Organ-Independent Elimination: A Differentiating Pharmacokinetic Profile

Cisatracurium's elimination is primarily via Hofmann degradation, a non-enzymatic, pH- and temperature-dependent chemical breakdown in plasma and tissues. This organ-independent pathway accounts for 77% of its total body clearance in patients with normal organ function [1]. Organ-dependent clearance (hepatic/renal) accounts for only 23% (1.20 ± 0.71 mL/min/kg) of total clearance [1]. In contrast, rocuronium is primarily eliminated via the hepatobiliary route, and vecuronium is dependent on both hepatic and renal function. This unique degradation pathway ensures that the drug's duration of action is remarkably consistent and independent of patient-specific organ function, a property not shared by most other NMBAs [2]. The half-life of cisatracurium (approximately 26 minutes) is independent of dose and is not significantly prolonged in patients with hepatic or renal impairment [3].

Pharmacokinetics Critical Care Medicine Hepatology/Nephrology

3.4 Reduced Laudanosine Exposure: A Quantifiable Safety Benefit

Laudanosine, a metabolite of both cisatracurium and atracurium, is a CNS stimulant with potential epileptogenic effects at high plasma concentrations. Studies consistently show that cisatracurium generates significantly lower plasma laudanosine levels than atracurium. After a single bolus dose in humans, the maximum concentration (Cmax) of laudanosine was 5-fold lower following cisatracurium (0.25 ± 0.2 µmol/L) compared to atracurium (1.26 ± 0.6 µmol/L), and the area under the curve (AUC) was 3.6-fold lower [1]. This finding is corroborated in critically ill patients receiving prolonged infusions, where peak plasma laudanosine concentrations were 1.3 µg/mL with cisatracurium versus 4.4 µg/mL with atracurium [2]. Overall, plasma laudanosine levels after cisatracurium are approximately 10-fold lower than those observed after an equivalent dose of atracurium [3].

Toxicology Pharmacokinetics Intensive Care Medicine

3.5 Onset and Duration Profile: A Slower, More Controlled Alternative to Rocuronium

When compared to rocuronium, cisatracurium exhibits a distinct pharmacodynamic profile. For equipotent doses, the onset time for cisatracurium is approximately 3 times longer than for rocuronium. For example, a 0.15 mg/kg dose of cisatracurium (3x ED95) has a mean onset time of 220 seconds, while a 0.60 mg/kg dose of rocuronium (2x ED95) has a mean onset time of 91 seconds [1]. Conversely, the clinical duration of action for cisatracurium tends to be longer. In a comparative study of equipotent doses, the clinical duration until 25% recovery was 52 ± 7 minutes for cisatracurium (0.15 mg/kg) versus 35 ± 11 minutes for rocuronium (0.60 mg/kg) [1].

Anesthesiology Pharmacodynamics Clinical Decision Making

Procurement Scenarios for Cisatracurium (CAS 96946-41-7): Targeting High-Value Clinical and Research Applications


Neuromuscular Blockade in Patients with Hepatic or Renal Impairment

Given that 77% of cisatracurium's clearance is via organ-independent Hofmann degradation [1], it is the neuromuscular blocker of choice for patients with hepatic or renal impairment. Unlike rocuronium or vecuronium, which rely on hepatobiliary and/or renal excretion, cisatracurium's duration of action is not significantly prolonged in these populations. This eliminates the need for complex, organ-function-based dosing adjustments and reduces the risk of postoperative residual curarization and prolonged mechanical ventilation. Procurement should be prioritized for hospital surgical suites and intensive care units that treat a high volume of patients with chronic kidney disease, cirrhosis, or acute liver failure.

Anesthesia for Patients with Cardiovascular Instability or Histamine-Related Conditions

Cisatracurium's lack of histamine release provides a unique safety advantage for patients with cardiovascular instability, asthma, or a history of anaphylactoid reactions [2]. Clinical studies show it does not cause a dose-dependent increase in plasma histamine or the associated hemodynamic changes (hypotension, tachycardia) seen with atracurium and mivacurium [3]. This profile makes it the preferred agent for high-risk cardiac surgery, patients with significant valvular disease, and those with reactive airway disease where bronchospasm from histamine release could be catastrophic. Formulary inclusion is essential for institutions with active cardiac and thoracic surgery programs.

Prolonged Neuromuscular Blockade in the Intensive Care Unit (ICU)

For critically ill patients requiring prolonged neuromuscular blockade to facilitate mechanical ventilation (e.g., in severe ARDS, status asthmaticus, or to manage intracranial hypertension), cisatracurium offers a superior safety profile compared to atracurium. Its significantly lower production of the potentially neurotoxic metabolite laudanosine—approximately 5- to 10-fold lower plasma concentrations compared to atracurium [4]—mitigates the theoretical risk of CNS excitation and seizures, especially in patients with renal impairment where metabolite accumulation is a concern. Its organ-independent clearance ensures predictable recovery upon discontinuation of the infusion, a critical factor in ICU patient management.

Reference Standard for Quality Control and Pharmaceutical Research

As a single, well-defined stereoisomer with high purity, cisatracurium besylate (CAS 96946-41-7) serves as an essential reference standard for analytical method development, quality control, and stability testing of generic atracurium formulations. Patents describe its use as a reference marker for analyzing the purity of cisatracurium and its salts, and for differentiating it from other isomers present in atracurium mixtures [5]. Research laboratories and pharmaceutical manufacturers require high-purity cisatracurium to develop and validate HPLC and other chromatographic methods for isomer identification and quantification, ensuring batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisatracurium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.